molecular formula C13H19BFNO3 B1403083 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid CAS No. 944279-29-2

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1403083
CAS No.: 944279-29-2
M. Wt: 267.11 g/mol
InChI Key: ZNQBDVFMXFSDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound features a boronic acid group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyrrolidine Derivative: The initial step involves the reaction of 3-bromopropylamine with pyrrolidine to form 3-(pyrrolidin-1-yl)propylamine.

    Ether Formation: The next step is the reaction of 3-(pyrrolidin-1-yl)propylamine with 3-fluoro-4-hydroxyphenylboronic acid under basic conditions to form the desired ether linkage.

    Boronic Acid Formation: The final step involves the conversion of the intermediate to the boronic acid derivative through standard boronic acid synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    4-Fluorophenylboronic Acid: Lacks the pyrrolidine and propoxy groups but shares the fluorine and boronic acid functionalities.

    3-(Pyrrolidin-1-yl)propylboronic Acid: Lacks the aromatic ring but contains the pyrrolidine and boronic acid groups.

Uniqueness

3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is unique due to the combination of the fluorine atom, pyrrolidine moiety, and boronic acid group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-fluoro-4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQBDVFMXFSDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.